Modulated Lipophilicity: LogP of 2-(Difluoromethyl)morpholine vs. Morpholine and 2-Methylmorpholine
The lipophilicity of 2-(difluoromethyl)morpholine (ACD/LogP = -0.69) represents a significant and calculated intermediate value between highly polar morpholine (LogP = -0.86) and more lipophilic 2-methylmorpholine (LogP = 0.32) . This quantitative difference provides a clear rationale for selecting this compound to achieve a specific lipophilicity balance that is not achievable with the other two common building blocks.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | -0.69 |
| Comparator Or Baseline | Morpholine: -0.86; 2-Methylmorpholine: 0.32; 2-(Trifluoromethyl)morpholine: 0.03 |
| Quantified Difference | ΔLogP = +0.17 vs. morpholine; ΔLogP = -1.01 vs. 2-methylmorpholine; ΔLogP = -0.72 vs. 2-(trifluoromethyl)morpholine |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider and vendor databases) |
Why This Matters
This precise modulation of LogP is critical for optimizing membrane permeability and aqueous solubility, as moving from a LogP of -0.86 to -0.69 can significantly improve passive permeability while avoiding the excessive lipophilicity (LogP > 0) that often leads to poor solubility and higher metabolic turnover.
